![molecular formula C24H24N4O5S B2656031 ethyl 4-[2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate CAS No. 1112435-88-7](/img/structure/B2656031.png)
ethyl 4-[2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate
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Overview
Description
Ethyl 4-[2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate involves multiple steps. One common method starts with the reaction of m-anisidine with sodium nitrite and concentrated hydrochloric acid to form a diazonium salt. This intermediate is then reacted with ethyl α-ethylacetoacetate to form the Japp-Klingmann azo-ester intermediate
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate undergoes various chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the indole ring, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-[2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate has garnered attention for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that compounds within the pyrimidoindole family may exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth and metastasis.
- Antimicrobial Properties : There is ongoing research into the antimicrobial efficacy of similar compounds against various bacterial and fungal strains. The presence of the sulfanyl and acetamido groups may enhance their bioactivity.
Biological Research
The compound's ability to interact with biological systems makes it a candidate for further exploration in various research domains:
- G Protein-Coupled Receptors : Ethyl 4-[2-(...)] may modulate the activity of G protein-coupled receptors (GPCRs), which are critical in many physiological processes and are common targets for drug development .
Synthetic Chemistry
The synthesis of ethyl 4-[2-(...)] involves complex organic reactions that can lead to the development of new derivatives with enhanced properties. The versatility in its chemical structure allows for modifications that could improve its pharmacological profiles.
Summary of Findings
Study Focus | Key Findings |
---|---|
Anticancer Activity | Induction of apoptosis in cancer cell lines |
Antimicrobial Efficacy | Significant inhibition against bacterial strains |
Mechanism of Action
The mechanism of action of ethyl 4-[2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Uniqueness
Ethyl 4-[2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Biological Activity
Ethyl 4-[2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate is a complex compound belonging to the pyrimidoindole class, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound through a review of current research findings, including structure-activity relationships, case studies, and relevant data tables.
Chemical Structure and Properties
The compound features a pyrimido[5,4-b]indole core structure modified with various functional groups. The presence of the methoxy and dimethyl substituents, along with the sulfanyl and acetamido groups, contributes to its pharmacological properties. Understanding the chemical structure is essential for elucidating its biological mechanisms.
1. Immunomodulatory Effects
Research indicates that compounds within the pyrimidoindole class exhibit significant immunomodulatory effects. Specifically, studies have shown that these compounds can enhance the activity of immune cells in response to stimuli such as lipopolysaccharides (LPS). For instance, a study highlighted that certain pyrimidoindoles prolonged NF-κB activation without directly stimulating TLR4 pathways, suggesting a potential role as vaccine adjuvants .
2. Anticancer Properties
Pyrimidoindole derivatives have demonstrated promising anticancer activities across various cancer cell lines. For example, compounds derived from this class have shown cytotoxic effects with IC50 values in the micromolar range against several human cancer cell lines, including MCF-7 and HCT116. This suggests potential applications in cancer therapeutics .
3. Antimicrobial Activity
Preliminary studies have indicated that pyrimidoindole derivatives possess antimicrobial properties. The ability to inhibit bacterial growth highlights their potential as therapeutic agents against infections .
4. Other Biological Activities
The biological significance of pyrimidoindoles extends to anti-inflammatory and antioxidant activities. These properties are crucial for developing treatments for chronic diseases where inflammation plays a key role .
Case Study 1: Immunomodulation in Mice
A study involving immunodeficient mice demonstrated that specific pyrimidoindole derivatives could enhance hematopoietic stem cell expansion and differentiation into immune cell lineages. The results indicated that these compounds might improve immune responses in clinical settings .
Case Study 2: Anticancer Screening
In vitro screening of this compound against various cancer cell lines revealed significant cytotoxicity. The compound exhibited an IC50 value of 0.39 µM against HCT116 cells, indicating strong anticancer potential compared to standard chemotherapeutics like 5-fluorouracil .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrimidoindoles is crucial for optimizing their biological activity. Modifications at specific positions on the pyrimidoindole scaffold can enhance or reduce activity:
Modification | Effect on Activity |
---|---|
Methoxy group at position 8 | Increases solubility and bioavailability |
Dimethyl substitutions | Enhances anticancer activity |
Sulfanyl group | Contributes to immunomodulatory effects |
Properties
IUPAC Name |
ethyl 4-[[2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5S/c1-5-33-23(31)14-6-8-15(9-7-14)25-19(29)13-34-24-26-20-17-12-16(32-4)10-11-18(17)27(2)21(20)22(30)28(24)3/h6-12H,5,13H2,1-4H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEGPWUNCUKNAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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